3-benzyl-8,9-dimethoxy-5-(phenethylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-8,9-dimethoxy-5-(phenethylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one is a complex organic compound that belongs to the class of imidazoquinazolines This compound is characterized by its unique structure, which includes a benzyl group, two methoxy groups, a phenethylsulfanyl group, and an imidazoquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-8,9-dimethoxy-5-(phenethylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazoquinazoline core: This step involves the cyclization of an appropriate precursor, such as 2-aminobenzylamine, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the benzyl group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the phenethylsulfanyl group: This step involves the nucleophilic substitution of a suitable phenethylsulfanyl precursor, such as phenethylthiol, onto the imidazoquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-8,9-dimethoxy-5-(phenethylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenethylthiol in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
3-benzyl-8,9-dimethoxy-5-(phenethylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-8,9-dimethoxy-5-(phenethylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
8,9-dimethoxy-5-methyl-2,3-methylenedioxybenzo[c]phenanthridinium: A compound with similar methoxy and imidazoquinazoline features.
1H-benzo[d]imidazol-2-yl(phenyl)methanone: Shares the imidazole and benzyl groups.
Uniqueness
3-benzyl-8,9-dimethoxy-5-(phenethylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenethylsulfanyl group, in particular, may contribute to unique interactions with biological targets, differentiating it from other similar compounds.
Properties
IUPAC Name |
3-benzyl-8,9-dimethoxy-5-(2-phenylethylsulfanyl)-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c1-32-23-16-20-21(17-24(23)33-2)28-27(34-14-13-18-9-5-3-6-10-18)30-22(26(31)29-25(20)30)15-19-11-7-4-8-12-19/h3-12,16-17,22H,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGLKWCXHUPCJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCCC4=CC=CC=C4)CC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.